molecular formula C13H18N2O4S B11075780 N-(2-methoxyethyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

N-(2-methoxyethyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B11075780
M. Wt: 298.36 g/mol
InChI Key: GZGBGOWLGHPQPH-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, an oxopyrrolidinyl moiety, and a benzene sulfonamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXYETHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. This is followed by the introduction of the oxopyrrolidinyl group and the methoxyethyl group. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-METHOXYETHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxopyrrolidinyl group to a hydroxypyrrolidinyl group.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxypyrrolidinyl derivatives.

Scientific Research Applications

N-(2-METHOXYETHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the oxopyrrolidinyl group may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate biochemical pathways and produce various biological effects.

Comparison with Similar Compounds

N-(2-METHOXYETHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide-containing compounds, such as:

    N-(2-METHOXYETHYL)-4-(4-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE: Similar structure but with a different oxopyrrolidinyl group.

    N-(2-METHOXYETHYL)-4-(5-OXOPYRROLIDIN-2-YL)BENZENE-1-SULFONAMIDE: Variation in the position of the oxopyrrolidinyl group.

    N-(2-METHOXYETHYL)-4-(5-HYDROXYPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE: Contains a hydroxypyrrolidinyl group instead of an oxopyrrolidinyl group.

These comparisons highlight the uniqueness of N-(2-METHOXYETHYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE in terms of its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H18N2O4S/c1-19-7-6-15-20(17,18)12-4-2-10(3-5-12)11-8-13(16)14-9-11/h2-5,11,15H,6-9H2,1H3,(H,14,16)

InChI Key

GZGBGOWLGHPQPH-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)C2CC(=O)NC2

Origin of Product

United States

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